- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Cas no 91433-17-9 (Licoflavone B)

Licoflavone B ist ein natürlich vorkommendes Flavonoid, das insbesondere in bestimmten Pflanzenarten wie Glycyrrhiza uralensis (Süßholz) identifiziert wurde. Es zeichnet sich durch seine antioxidativen und entzündungshemmenden Eigenschaften aus, was es für pharmakologische und biochemische Anwendungen interessant macht. Studien deuten auf sein Potenzial hin, oxidative Stressreaktionen zu modulieren und zelluläre Schutzmechanismen zu unterstützen. Aufgrund seiner strukturellen Stabilität und Bioverfügbarkeit eignet sich Licoflavone B auch als Referenzsubstanz in der analytischen Chemie. Seine präzise Charakterisierung ermöglicht eine zuverlässige Verwendung in Forschung und Entwicklung, insbesondere im Bereich der Naturstoffchemie und Medikamentenentwicklung.

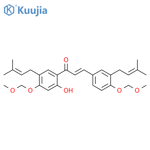

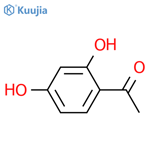

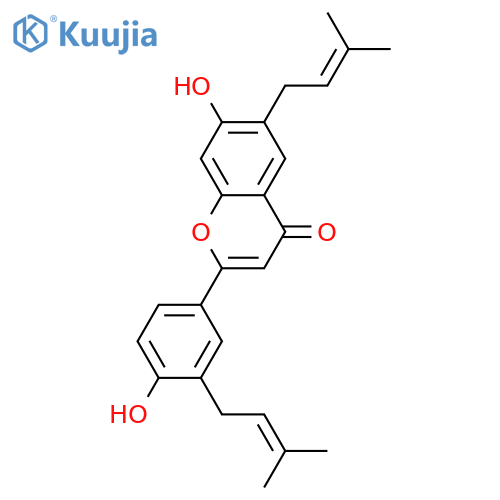

Licoflavone B structure

Produktname:Licoflavone B

Licoflavone B Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4',7-Dihydroxy-3',6-diprenylflavone

- Licoflavone B

- prenyllicoflavone A

- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

- LMPK12110029

- 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)- (9CI)

- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one (ACI)

- F82177

- 7-Hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

- HY-N4184

- MS-26508

- CHEMBL3125437

- 91433-17-9

- BDBM50496210

- AKOS037515340

- 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-

- UNII-VMN9VGP9XJ

- VMN9VGP9XJ

- CS-0032377

- 7-Hydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one

- 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one

- CHEBI:186362

- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one

- DA-64962

-

- Inchi: 1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3

- InChI-Schlüssel: GLDVIKFETPAZNV-UHFFFAOYSA-N

- Lächelt: O=C1C2C(=CC(=C(C/C=C(\C)/C)C=2)O)OC(C2C=C(C/C=C(\C)/C)C(O)=CC=2)=C1

Berechnete Eigenschaften

- Genaue Masse: 390.183109g/mol

- Oberflächenladung: 0

- XLogP3: 6.3

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Anzahl drehbarer Bindungen: 5

- Monoisotopenmasse: 390.183109g/mol

- Monoisotopenmasse: 390.183109g/mol

- Topologische Polaroberfläche: 66.8Ų

- Schwere Atomanzahl: 29

- Komplexität: 681

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Molekulargewicht: 390.5

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.191±0.06 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Insuluble (8.2E-4 g/L) (25 ºC),

Licoflavone B Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP4007-10mg |

Licoflavone B |

91433-17-9 | 98% | 10mg |

$165 | 2023-09-19 | |

| eNovation Chemicals LLC | Y1253673-10mg |

Licoflavone B |

91433-17-9 | 99% | 10mg |

$1005 | 2024-06-05 | |

| MedChemExpress | HY-N4184-5mg |

Licoflavone B |

91433-17-9 | 99.91% | 5mg |

¥3360 | 2024-04-16 | |

| Biosynth | RDA43317-5 mg |

Licoflavone B |

91433-17-9 | 5mg |

$356.60 | 2023-01-02 | ||

| eNovation Chemicals LLC | Y1253673-5mg |

Licoflavone B |

91433-17-9 | 99% | 5mg |

$630 | 2024-06-05 | |

| 1PlusChem | 1P01N7E9-5mg |

Licoflavone B |

91433-17-9 | 99% | 5mg |

$409.00 | 2024-04-20 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4007-20mg |

Licoflavone B |

91433-17-9 | 98% | 20mg |

$296 | 2023-09-19 | |

| TargetMol Chemicals | TN1860-25mg |

Licoflavone B |

91433-17-9 | 99.76% | 25mg |

¥ 6380 | 2024-07-20 | |

| TargetMol Chemicals | TN1860-10 mg |

Licoflavone B |

91433-17-9 | 99.76% | 10mg |

¥ 5,097 | 2023-07-11 | |

| MedChemExpress | HY-N4184-1mg |

Licoflavone B |

91433-17-9 | 99.91% | 1mg |

¥1280 | 2024-04-16 |

Licoflavone B Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

2.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone

2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

3.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

4.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

3.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

4.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referenz

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

2.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

3.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

3.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referenz

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referenz

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane

2.1 Reagents: Potassium carbonate Solvents: Acetone

3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

4.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

5.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Potassium carbonate Solvents: Acetone

3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

4.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

5.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referenz

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referenz

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Licoflavone B Raw materials

- Benzaldehyde, 4-(methoxymethoxy)-3-(3-methyl-2-butenyl)-

- 2',4'-Dihydroxyacetophenone

- (2E)-1-[2-Hydroxy-4-(methoxymethoxy)-5-(3-methyl-2-buten-1-yl)phenyl]-3-[4-(methoxymethoxy)-3-(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one

- 1,1-Dimethyl-2-propen-1-ol

- 2',4'-Dihydroxy-5'-prenylacetophenone

- 1-[2-Hydroxy-4-(methoxymethoxy)-5-(3-methyl-2-butenyl)phenyl]ethanone

Licoflavone B Preparation Products

Licoflavone B Verwandte Literatur

-

Mina Maddah,Roodabeh Bahramsoltani,Nafiseh Hoseini Yekta,Roja Rahimi,Rasoul Aliabadi,Mahdi Pourfath New J. Chem. 2021 45 15977

-

J. B. Harborne,C. A. Williams Nat. Prod. Rep. 1995 12 639

-

Peichun Xie,Bin Chen,Jiaxin Ran,Minmin Zhan,Hengjun Du,Fengyi Hong,Muwen Lu,Yong Cao,Hang Xiao,Mingyue Song Food Funct. 2023 14 6248

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:91433-17-9)Licoflavone B

Reinheit:99%/99%/99%/99%/99%

Menge:5mg/10mg/25mg/50mg/1ml

Preis ($):336.0/491.0/800.0/1098.0/367.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:91433-17-9)Licoflavone B

Reinheit:>98%

Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized

Preis ($):Untersuchung